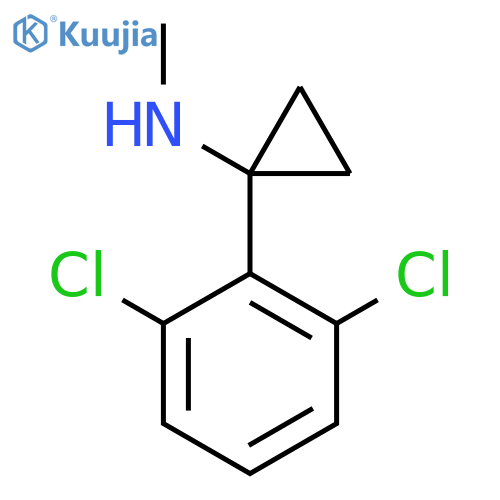

Cas no 1874693-93-2 (1-(2,6-dichlorophenyl)-N-methylcyclopropan-1-amine)

1-(2,6-dichlorophenyl)-N-methylcyclopropan-1-amine 化学的及び物理的性質

名前と識別子

-

- 1-(2,6-dichlorophenyl)-N-methylcyclopropan-1-amine

- 1874693-93-2

- EN300-1981585

-

- インチ: 1S/C10H11Cl2N/c1-13-10(5-6-10)9-7(11)3-2-4-8(9)12/h2-4,13H,5-6H2,1H3

- InChIKey: SPEBMGYTCBJOKE-UHFFFAOYSA-N

- ほほえんだ: ClC1C=CC=C(C=1C1(CC1)NC)Cl

計算された属性

- せいみつぶんしりょう: 215.0268547g/mol

- どういたいしつりょう: 215.0268547g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 1

- 重原子数: 13

- 回転可能化学結合数: 2

- 複雑さ: 181

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 2.9

- トポロジー分子極性表面積: 12Ų

1-(2,6-dichlorophenyl)-N-methylcyclopropan-1-amine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1981585-0.05g |

1-(2,6-dichlorophenyl)-N-methylcyclopropan-1-amine |

1874693-93-2 | 0.05g |

$864.0 | 2023-09-16 | ||

| Enamine | EN300-1981585-1.0g |

1-(2,6-dichlorophenyl)-N-methylcyclopropan-1-amine |

1874693-93-2 | 1g |

$1029.0 | 2023-05-26 | ||

| Enamine | EN300-1981585-0.1g |

1-(2,6-dichlorophenyl)-N-methylcyclopropan-1-amine |

1874693-93-2 | 0.1g |

$904.0 | 2023-09-16 | ||

| Enamine | EN300-1981585-0.5g |

1-(2,6-dichlorophenyl)-N-methylcyclopropan-1-amine |

1874693-93-2 | 0.5g |

$987.0 | 2023-09-16 | ||

| Enamine | EN300-1981585-2.5g |

1-(2,6-dichlorophenyl)-N-methylcyclopropan-1-amine |

1874693-93-2 | 2.5g |

$2014.0 | 2023-09-16 | ||

| Enamine | EN300-1981585-5g |

1-(2,6-dichlorophenyl)-N-methylcyclopropan-1-amine |

1874693-93-2 | 5g |

$2981.0 | 2023-09-16 | ||

| Enamine | EN300-1981585-10g |

1-(2,6-dichlorophenyl)-N-methylcyclopropan-1-amine |

1874693-93-2 | 10g |

$4421.0 | 2023-09-16 | ||

| Enamine | EN300-1981585-10.0g |

1-(2,6-dichlorophenyl)-N-methylcyclopropan-1-amine |

1874693-93-2 | 10g |

$4421.0 | 2023-05-26 | ||

| Enamine | EN300-1981585-5.0g |

1-(2,6-dichlorophenyl)-N-methylcyclopropan-1-amine |

1874693-93-2 | 5g |

$2981.0 | 2023-05-26 | ||

| Enamine | EN300-1981585-0.25g |

1-(2,6-dichlorophenyl)-N-methylcyclopropan-1-amine |

1874693-93-2 | 0.25g |

$946.0 | 2023-09-16 |

1-(2,6-dichlorophenyl)-N-methylcyclopropan-1-amine 関連文献

-

Teis Joranger,Jens V. Kildgaard,Solvejg Jørgensen,Jonas Elm,Kurt V. Mikkelsen Phys. Chem. Chem. Phys., 2019,21, 17274-17287

-

2. Book reviews

-

D. V. Steglenko,V. I. Minkin,A. I. Matern RSC Adv., 2016,6, 77834-77840

-

Carr Hoi Yi Ho,Huanyang Cao,Yong Lu,Tsz-Ki Lau,Sin Hang Cheung,Ho-Wa Li,Hang Yin,Ka Lok Chiu,Lik-Kuen Ma,Yuanhang Cheng,Sai-Wing Tsang,Xinhui Lu,Shu Kong So,Beng S. Ong J. Mater. Chem. A, 2017,5, 23662-23670

-

Benjamin J. Frogley,Anthony F. Hill,Antonia Seitz Chem. Commun., 2020,56, 3265-3268

-

6. Branched dimerization of Tat peptide improves permeability to HeLa and hippocampal neuronal cells†I. Abrrey Monreal,Qian Liu,Katherine Tyson,Tyler Bland,Doralyn S. Dalisay,Erin V. Adams,Gary A. Wayman,Hector C. Aguilar,Jonel P. Saludes Chem. Commun., 2015,51, 5463-5466

-

Joshua D. McGraw,Nicholas M. Jago,Kari Dalnoki-Veress Soft Matter, 2011,7, 7832-7838

-

Elisabet Öberg,Xue-Li Geng,Marie-Pierre Santoni,Sascha Ott Org. Biomol. Chem., 2011,9, 6246-6255

-

9. Book reviews

-

10. Calcium sulfate hemihydrate whisker reinforced polyvinyl alcohol with improved shape memory effect†Wenpeng Zhao,Chuanhui Gao,Hongfei Sang,Jun Xu,Chuanxing Wang,Yumin Wu RSC Adv., 2016,6, 52982-52986

1-(2,6-dichlorophenyl)-N-methylcyclopropan-1-amineに関する追加情報

1-(2,6-Dichlorophenyl)-N-methylcyclopropan-1-amine (CAS 1874693-93-2): A Comprehensive Technical Overview

In the realm of specialty organic compounds, 1-(2,6-dichlorophenyl)-N-methylcyclopropan-1-amine (CAS 1874693-93-2) has emerged as a molecule of significant scientific interest. This cyclopropylamine derivative features a unique structural combination of dichlorophenyl and N-methyl groups, making it valuable for various research applications. The compound's molecular formula C10H11Cl2N and molecular weight of 216.11 g/mol position it as an important building block in modern medicinal chemistry research.

The physical and chemical properties of 1-(2,6-dichlorophenyl)-N-methylcyclopropan-1-amine contribute to its versatility. With its cyclopropane ring structure, the compound exhibits interesting steric effects that influence its reactivity patterns. Recent studies in structure-activity relationship (SAR) analysis have highlighted how the 2,6-dichloro substitution pattern affects molecular interactions, a topic frequently searched by researchers in drug discovery and pharmaceutical development.

Current applications of CAS 1874693-93-2 primarily focus on its role as a chemical intermediate in organic synthesis. The compound serves as a precursor for more complex molecules used in biochemical research and material science. Its structural features make it particularly valuable for developing novel small molecule modulators, a hot topic in contemporary therapeutic agent development. Researchers often search for information about N-methylcyclopropylamine derivatives and their potential applications in addressing current challenges in targeted therapy.

The synthesis of 1-(2,6-dichlorophenyl)-N-methylcyclopropan-1-amine typically involves multi-step organic reactions, with careful control of reaction conditions to maintain the integrity of the strained cyclopropane ring. Modern green chemistry approaches have been explored to optimize its production, reflecting the growing industry focus on sustainable synthesis methods - a frequently searched topic in academic and industrial chemistry circles.

From a market perspective, the demand for specialty amines like CAS 1874693-93-2 has shown steady growth, particularly in the pharmaceutical intermediates sector. The compound's unique structural features make it valuable for structure-based drug design, an area experiencing significant research investment. Industry analysts frequently search for data on high-value chemical intermediates and their market trends, making this information particularly relevant.

In analytical chemistry applications, 1-(2,6-dichlorophenyl)-N-methylcyclopropan-1-amine presents interesting challenges and opportunities. Its chlorinated aromatic system allows for sensitive detection using various chromatographic techniques, while the methylcyclopropylamine moiety influences its mass spectral fragmentation patterns. These characteristics make it a subject of interest in analytical method development studies.

The stability profile of CAS 1874693-93-2 under different conditions is another area of practical importance. Researchers often search for information about compound storage conditions and handling protocols for such specialty chemicals. Proper storage in cool, dry environments with appropriate container materials helps maintain the compound's integrity over extended periods.

Recent scientific literature has explored the potential of dichlorophenyl-containing compounds like 1-(2,6-dichlorophenyl)-N-methylcyclopropan-1-amine in various biochemical pathways. While not directly bioactive itself, its derivatives have shown promise in several research areas, making it a valuable scaffold molecule for further chemical modification. This aligns with current research trends focusing on molecular diversity and fragment-based drug discovery.

Quality control aspects of CAS 1874693-93-2 production are critical for research applications. Standard analytical techniques including HPLC purity analysis, NMR characterization, and mass spectrometry verification are essential to ensure batch-to-batch consistency. These quality assurance measures address common concerns researchers have when searching for high-purity chemical reagents.

Looking to the future, 1-(2,6-dichlorophenyl)-N-methylcyclopropan-1-amine continues to attract attention in chemical biology research. Its structural features make it a candidate for developing novel chemical probes and research tools, particularly in studies of enzyme inhibition and receptor modulation. The compound's potential applications in these cutting-edge research areas ensure its ongoing relevance in scientific exploration.

For researchers working with CAS 1874693-93-2, understanding its spectroscopic properties is essential. The compound's characteristic infrared absorption bands and NMR chemical shifts provide valuable fingerprints for identification and purity assessment. These technical details are frequently searched by analytical chemists and quality control specialists working with specialty amine compounds.

The regulatory status of 1-(2,6-dichlorophenyl)-N-methylcyclopropan-1-amine varies by jurisdiction, but it's generally classified as a research chemical for laboratory use. This classification reflects its primary application in scientific investigation rather than commercial products. Researchers often search for information about chemical compliance and research material regulations, making this an important consideration in any comprehensive technical overview.

In conclusion, 1-(2,6-dichlorophenyl)-N-methylcyclopropan-1-amine (CAS 1874693-93-2) represents an important chemical building block with diverse research applications. Its unique structural features and synthetic versatility ensure its continued importance in organic synthesis and medicinal chemistry research. As scientific understanding of cyclopropylamine derivatives advances, this compound will likely play an increasingly significant role in addressing current challenges in molecular design and chemical biology.

1874693-93-2 (1-(2,6-dichlorophenyl)-N-methylcyclopropan-1-amine) 関連製品

- 2034339-85-8(1-{[2-(2-oxopyrrolidin-1-yl)pyridin-4-yl]methyl}-3-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)urea)

- 1805468-67-0(2,3-Bis(trifluoromethyl)-6-iodobenzenesulfonyl chloride)

- 1806754-39-1(Methyl 4-methoxy-3-methyl-2-(trifluoromethoxy)pyridine-5-acetate)

- 702711-46-4(2-Thiophenecarboxaldehyde, 5-[(2S)-2-(hydroxymethyl)-1-pyrrolidinyl]-)

- 946303-31-7(N-(2-chlorophenyl)-1-(3-methylphenyl)methyl-2-oxo-1,2-dihydropyridine-3-carboxamide)

- 1566248-76-7(4-[3-(1-Hydroxyethyl)pyrrolidin-1-yl]thiophene-2-carbaldehyde)

- 1803898-97-6(5-Cyano-1H-benzimidazole-7-carboxamide)

- 1158738-88-5(1-(butylsulfonyl)piperidin-4-amine hydrochloride)

- 2680712-87-0(3-({2,2,2-trifluoro-N-1-(pyridin-2-yl)ethylacetamido}methyl)furan-2-carboxylic acid)

- 2171583-13-2(5-(3-methoxypropyl)-9-methyl-1-oxa-4-azaspiro5.6dodecane)